O=Cc1ccc(OCC(=O)c2ccccc2)cc1
. The InChI is 1S/C15H12O3/c16-10-12-6-8-14(9-7-12)18-11-15(17)13-4-2-1-3-5-13/h1-10H,11H2
.
The compound is cataloged under the CAS number 139484-40-5 and is referenced in chemical databases such as PubChem and Benchchem, where it is noted for its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals . Its classification as a phenolic compound suggests that it can participate in reactions typical of both aldehydes and phenols, making it versatile in synthetic organic chemistry.
The synthesis of 4-(2-Oxo-2-phenylethoxy)benzaldehyde typically involves the reaction between 4-hydroxybenzaldehyde and phenylacetic acid. This reaction can be catalyzed by either acidic or basic conditions to facilitate product formation. A common method includes:
An alternative method involves the use of phenacyl bromide reacted with 4-hydroxybenzaldehyde in dry acetone, utilizing potassium carbonate as a base, followed by heating under reflux . The yield from this reaction has been reported to be approximately 60%, producing yellowish-brown crystals.
The molecular structure of 4-(2-Oxo-2-phenylethoxy)benzaldehyde features a benzaldehyde moiety with an ethoxy group attached to a carbonyl group. Key structural characteristics include:
The compound's structure can be represented as follows:
Spectroscopic analyses such as Infrared (IR) spectroscopy typically reveal characteristic absorption bands corresponding to the functional groups present. For instance, the carbonyl groups exhibit strong absorption in the range of .
4-(2-Oxo-2-phenylethoxy)benzaldehyde participates in various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 4-(2-Oxo-2-phenylethoxy)benzaldehyde primarily involves its interaction with biological molecules through its reactive aldehyde group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially leading to:
Spectroscopic data often include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides further insights into the hydrogen environments within the molecule.
4-(2-Oxo-2-phenylethoxy)benzaldehyde has several significant scientific applications:
Research continues into its properties and potential uses, particularly in medicinal chemistry where it may contribute to developing new drugs with antimicrobial or anticancer activities.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0